molecular formula C16H12N2O4 B11831648 2-(4-Ethylphenyl)-5-nitroisoindoline-1,3-dione CAS No. 89024-45-3

2-(4-Ethylphenyl)-5-nitroisoindoline-1,3-dione

Cat. No.: B11831648
CAS No.: 89024-45-3
M. Wt: 296.28 g/mol
InChI Key: FJOUTTNJOUAWLK-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-5-nitroisoindoline-1,3-dione is an organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a nitro group and an ethyl-substituted phenyl ring attached to the isoindoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-5-nitroisoindoline-1,3-dione typically involves a multi-step process. One common method includes the nitration of 2-(4-ethylphenyl)isoindoline-1,3-dione. The nitration reaction is usually carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the isoindoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-5-nitroisoindoline-1,3-dione can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products Formed

    Reduction: 2-(4-Ethylphenyl)-5-aminoisoindoline-1,3-dione.

    Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.

    Oxidation: 2-(4-Carboxyphenyl)-5-nitroisoindoline-1,3-dione or 2-(4-Formylphenyl)-5-nitroisoindoline-1,3-dione.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-5-nitroisoindoline-1,3-dione is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its observed biological activities.

Comparison with Similar Compounds

2-(4-Ethylphenyl)-5-nitroisoindoline-1,3-dione can be compared with other similar compounds, such as:

    2-(4-Methylphenyl)-5-nitroisoindoline-1,3-dione: Similar structure but with a methyl group instead of an ethyl group.

    2-(4-Ethylphenyl)-3-nitroisoindoline-1,3-dione: Nitro group positioned differently on the isoindoline ring.

    2-(4-Ethylphenyl)-5-aminoisoindoline-1,3-dione: Reduced form with an amino group instead of a nitro group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

89024-45-3

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

2-(4-ethylphenyl)-5-nitroisoindole-1,3-dione

InChI

InChI=1S/C16H12N2O4/c1-2-10-3-5-11(6-4-10)17-15(19)13-8-7-12(18(21)22)9-14(13)16(17)20/h3-9H,2H2,1H3

InChI Key

FJOUTTNJOUAWLK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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